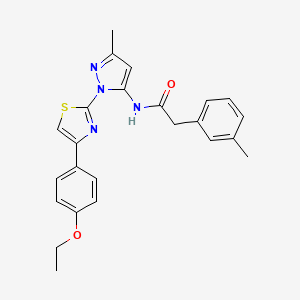

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide

Vue d'ensemble

Description

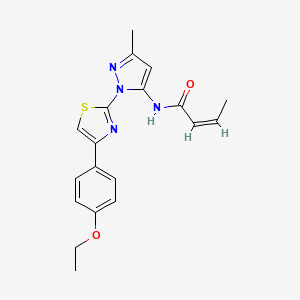

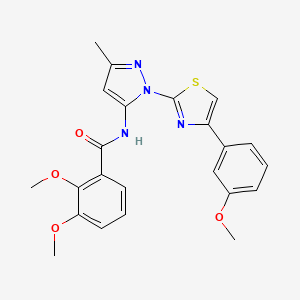

“N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide” is a complex organic compound that contains several functional groups, including a thiazole ring, a pyrazole ring, an ethoxy group, and a benzamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of both thiazole and pyrazole rings suggests a polycyclic structure. The ethoxy group attached to the phenyl ring could contribute to the compound’s solubility and reactivity .

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the thiazole and pyrazole rings might undergo electrophilic substitution reactions. The benzamide group could participate in hydrolysis or condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure and functional groups. For example, the presence of the ethoxy group might increase its solubility in organic solvents .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide”, also known as “N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methylbenzamide”.

Anticancer Activity

This compound, containing a thiazole moiety, has shown potential in anticancer research. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific structure of this compound may enhance its binding affinity to cancer-related targets, making it a promising candidate for developing new anticancer drugs.

Antimicrobial Properties

Thiazole-based compounds are widely recognized for their antimicrobial activities. This compound could be effective against a range of bacterial and fungal pathogens . Its unique structure allows it to disrupt microbial cell walls or interfere with essential microbial enzymes, providing a basis for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Research has indicated that thiazole derivatives possess significant anti-inflammatory properties . This compound could potentially inhibit key inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This makes it a valuable candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Activity

The compound’s structure suggests it may have strong antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress . This activity is beneficial in protecting cells from damage and could be applied in developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Antiviral Applications

Thiazole derivatives have been explored for their antiviral activities, particularly against viruses like HIV and hepatitis . This compound could inhibit viral replication or interfere with viral entry into host cells, making it a potential candidate for antiviral drug development.

Neuroprotective Effects

Given the neuroprotective properties of some thiazole derivatives, this compound might be useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . It could help in protecting neurons from degeneration and improving cognitive functions by modulating neuroinflammatory pathways and oxidative stress.

Antidiabetic Potential

Thiazole compounds have shown promise in managing diabetes by modulating glucose metabolism and enhancing insulin sensitivity . This compound could be investigated for its potential to lower blood glucose levels and improve metabolic profiles in diabetic patients.

Hepatoprotective Activity

The compound may also exhibit hepatoprotective effects, protecting the liver from damage caused by toxins, drugs, or diseases . This application is particularly important for developing treatments for liver diseases such as hepatitis and cirrhosis.

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets to induce their effects . The exact interaction would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine , which plays a crucial role in the functioning of the nervous system.

Pharmacokinetics

A study on a similar compound, 3-((1-benzylpiperidin-4-yl)amino)-n-(4-(4-ethoxyphenyl)-thiazol-2-yl)propanamide, showed strong inhibitory activity against acetylcholinesterase . This suggests that the compound could have good bioavailability and could effectively reach its target sites in the body.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of effects at the molecular and cellular level due to their diverse biological activities . For instance, they can exhibit cytotoxic activity on human tumor cell lines .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Propriétés

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c1-4-29-18-11-9-17(10-12-18)20-14-30-23(24-20)27-21(13-16(3)26-27)25-22(28)19-8-6-5-7-15(19)2/h5-14H,4H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHKXUXAORJGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3200692.png)

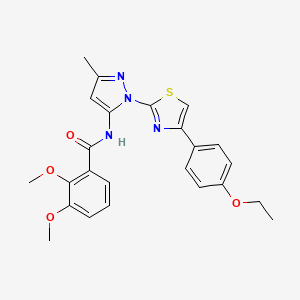

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B3200715.png)

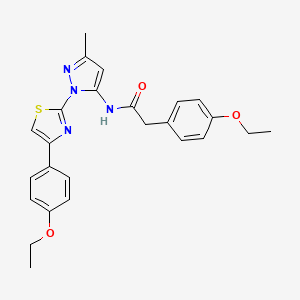

![N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B3200755.png)